Loflucarban Membrane Transport Inhibition: Differentiation from Ergosterol-Targeting Antifungals
Loflucarban exerts its antifungal effect through immediate inhibition of amino acid and glucose transport across the fungal plasma membrane, a mechanism distinct from the ergosterol synthesis inhibition employed by azole antifungals such as Fluconazole . In vitro evaluation against N. parvum demonstrates a minimum inhibitory concentration (MIC) of 100 μg/mL and a minimum fungicidal concentration (MFC) of 200 μg/mL . This mechanism-based differentiation is critical for researchers investigating transport-related antifungal strategies, as Loflucarban provides a tool compound that operates via a distinct pathway not addressed by ergosterol-targeting agents.
| Evidence Dimension | Mechanism of antifungal action |
|---|---|
| Target Compound Data | Inhibits amino acid and glucose transport across plasma membrane; MIC 100 μg/mL and MFC 200 μg/mL against N. parvum |
| Comparator Or Baseline | Azole antifungals (e.g., Fluconazole): inhibit ergosterol synthesis via CYP51 |
| Quantified Difference | Mechanistic distinction: transport inhibition versus ergosterol synthesis inhibition |
| Conditions | In vitro fungal culture assays (N. parvum) |
Why This Matters
Procurement of Loflucarban enables mechanism-of-action studies orthogonal to ergosterol-targeting agents, providing a strategic tool for investigating amino acid and glucose transport vulnerabilities in fungal pathogens.
